molecular formula C21H20O5 B2537828 3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one CAS No. 170241-52-8

3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one

Cat. No.: B2537828
CAS No.: 170241-52-8
M. Wt: 352.386
InChI Key: QDHILQUJDCCMCA-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one can undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

The uniqueness of this compound lies in its specific combination of these moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-5-13-8-15-18(10-17(13)23-3)26-12(2)20(21(15)22)14-6-7-16-19(9-14)25-11-24-16/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHILQUJDCCMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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